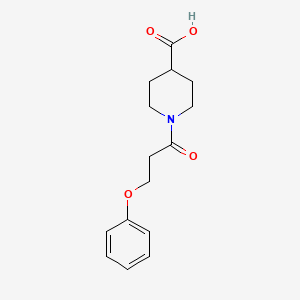

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid

Description

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a 3-phenoxypropanoyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring. The phenoxypropanoyl group likely enhances lipophilicity and modulates receptor interactions, as seen in related compounds targeting calcium-sensing receptors (CaSR) or viral entry inhibitors .

Properties

IUPAC Name |

1-(3-phenoxypropanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(8-11-20-13-4-2-1-3-5-13)16-9-6-12(7-10-16)15(18)19/h1-5,12H,6-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLELDJZKYDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid involves several steps, typically starting with the reaction of piperidine with 3-phenoxypropanoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours until the desired product is formed. The product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, is ongoing.

Mechanism of Action

The mechanism of action of 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and applications of 1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid with its analogs:

*Calculated based on molecular formula C17H19NO5.

Pharmacological and Functional Differences

- Electron-Withdrawing vs. Trifluoromethylpyridyl (in ) introduces strong electron-withdrawing effects, enhancing metabolic stability and blood-brain barrier penetration.

- Chain Length and Flexibility: The 3-phenoxypropanoyl chain (three-carbon spacer) may offer greater conformational flexibility than the acetyl group in , affecting interactions with enzymes or receptors.

- Biological Activity: GSK3004774 (a related diastereomeric mixture with phenoxypropanoyl-piperidine) demonstrated CaSR antagonism in intracellular Ca²⁺ assays . Compounds like N-(3-(cis-3,5-dimethylpiperidin-1-yl)propyl)piperidine-4-carboxamide (in ) were developed as hepatitis C virus entry inhibitors, highlighting the role of piperidine-carboxylic acid derivatives in antiviral therapy.

Research Findings and Contradictions

Contradictory Substituent Effects :

- Therapeutic Overlap: Both phenoxypropanoyl and trifluoromethylpyridyl derivatives show promise in neurological and antiviral applications, but their specificity varies due to substituent electronic profiles.

Biological Activity

1-(3-Phenoxypropanoyl)piperidine-4-carboxylic acid (CAS No. 1017163-16-4) is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1017163-16-4 |

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes or receptors. The compound may exert its effects through modulation of neurotransmitter systems or by acting as an inhibitor of key enzymes involved in metabolic pathways.

Therapeutic Applications

Research indicates that derivatives of piperidine compounds often exhibit a range of pharmacological activities, including:

- Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication. For example, a related class of piperidines has shown activity against SARS-CoV-2 by targeting the main protease (Mpro) involved in viral replication processes .

- Analgesic and Anti-inflammatory Effects : Piperidine compounds have been investigated for their potential in pain management and reducing inflammation. Their ability to modulate pain pathways makes them candidates for further exploration in analgesic therapies.

Case Studies

- Antiviral Efficacy : A study evaluated various piperidine derivatives for their ability to inhibit human coronaviruses. Among the tested compounds, some exhibited micromolar activity against SARS-CoV-2, indicating that structural modifications could enhance antiviral potency .

- Neuropharmacological Effects : Another investigation focused on the neuropharmacological properties of piperidine derivatives, highlighting their potential as anxiolytics or antidepressants due to their interaction with serotonin and dopamine receptors.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of piperidine derivatives:

- SAR Analysis : A comprehensive SAR study revealed that modifications at different positions on the piperidine ring can significantly affect biological activity. For instance, adding phenoxy groups enhanced lipophilicity and bioavailability, leading to improved interaction with target sites .

- In Vitro Studies : In vitro assays demonstrated that selected analogs could inhibit viral replication with varying degrees of efficacy, underscoring the importance of chemical structure in determining biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.